The compound is derived from (−)-nopol mesylate, a precursor that plays a critical role in its synthesis. The classification of this compound falls under organic compounds, specifically within the category of bicyclic amines. It has been studied for its potential pharmacological activities and structural characteristics, making it a subject of interest in various scientific fields including medicinal chemistry and organic synthesis .
The synthesis of 2-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethanamine involves several key steps:
The synthesis is characterized by careful control of reaction parameters such as temperature and solvent choice to optimize yield and purity.
The molecular formula of 2-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethanamine is , with a molecular weight of approximately 205.32 g/mol.
The compound can participate in various chemical reactions typical for amines:
These reactions are fundamental for modifying the compound for specific applications or enhancing its pharmacological properties.
These physical properties are crucial for understanding how the compound behaves in different environments and its suitability for various applications.
The scientific applications of 2-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethanamine include:
Bicyclic terpenoid-derived amines represent a structurally distinctive class of bioactive natural product analogs characterized by fused ring systems and strategically positioned nitrogen functionalities. Among these, 2-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethanamine (CAS 140632-14-0) exemplifies a monoterpene-integrated alkaloid with significant pharmacophoric potential. Its core structure merges the rigidity of a bicyclic scaffold with the conformational flexibility of an ethylamine side chain, enabling diverse biological interactions. Unlike simpler aliphatic amines, this compound’s stereochemically defined ring system imposes spatial constraints critical for target selectivity, while its unsaturated bond (C2=C3) offers a site for chemical derivatization. As a chiral molecule with defined (1R,5S) configuration, it serves as a template for exploring stereochemistry-activity relationships in medicinal chemistry [1] [6].
The bicyclo[3.1.1]heptane framework classifies this compound as a pinane-type monoterpenoid alkaloid, distinct from common bornane or camphane analogs. Key structural features include:
Table 1: Structural Attributes of Bicyclo[3.1.1]heptane Alkaloids
Feature | 2-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethanamine | Classical Pinane Derivatives |
---|---|---|
Core Skeleton | Bicyclo[3.1.1]hept-2-ene | Pinane (C10H18) |
Functionalization | -C₂H₄NH₂ at C2 | -OH, -CHO, -COOR |
Chiral Centers | C1 (R), C5 (S) | C1, C4, C6 |
Density (g/cm³) | 0.938 | 0.855–0.920 |
Polar Surface Area (Ų) | 26.02 | 20.2–37.3 |
LogP | 3.03 | 2.1–4.7 |
Data compiled from [1] [6] [9]
This amine derivative originates from monoterpene precursors, primarily α/β-pinene, ubiquitous in coniferous resins. Biosynthetic and synthetic pathways highlight its terpenoid lineage:
Fig. 1: Biosynthetic Pathway
α-Pinene → Epoxidation → 2-Pinanol → Transamination → 2-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethanamine
Industrial synthesis leverages terpene feedstocks from pine turpentine (~350,000 tons/year), positioning this amine as a scalable target for bioactive molecule production [5] [8].
The primary amine group (-CH₂CH₂NH₂) is the molecule’s pharmacophoric core, enabling target engagement through three key mechanisms:
Table 2: Pharmacophoric Impact of Ethanamine Modification
Derivative | Hydrogen Bond Donor Count | PSA (Ų) | logP | Bioactivity Relevance |
---|---|---|---|---|
Parent Amine | 1 | 26.02 | 3.03 | Baseline interaction potency |
N-Acetyl | 0 | 43.09 | 2.15 | Reduced membrane permeability |
N-Isopropyl | 1 | 26.02 | 3.89 | Enhanced CNS penetration |
Tertiary Amine (N,N-dimethyl) | 0 | 3.24 | 3.45 | Increased receptor affinity |
The amine’s role extends beyond electrostatic interactions: it confers molecular recognition in enzyme-inhibitor complexes (e.g., monoamine oxidases) and modulates pharmacokinetic profiles by reducing unbound volume (~20 ų vs. hydroxyl analogs) [5] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9